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molecular formula C9H12ClN B2402686 3-chloro-N-ethyl-2-methylaniline CAS No. 75746-96-2

3-chloro-N-ethyl-2-methylaniline

Cat. No. B2402686
M. Wt: 169.65
InChI Key: VBWPVOYFHBRRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544747

Procedure details

In 100 ml of benzene is dissolved 14 g of 2-methyl-3-chloroaniline obtained in Reference Example 1 and, after adding 12 g of triethylamine, 13 g of ethyl bromide is added to the solution to conduct the reaction under reflux of benzene for 3 hours. After the completion of the reaction, the mixture is cooled to room temperature and shaken with 200 ml of water. The benzene layer is separated, dried over anhydrous magnesium sulfate, and concentrated. Distillation of the residue results in 12 g of N-ethyl-2-methyl-chloroaniline as the fraction of 125°-126° C./10 mmHg.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10](N(CC)CC)[CH3:11].C(Br)C.O>C1C=CC=CC=1>[CH2:10]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[CH3:1])[CH3:11]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 g
Type
reactant
Smiles
C(C)Br
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 1
ADDITION
Type
ADDITION
Details
is added to the solution
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The benzene layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
results in 12 g of N-ethyl-2-methyl-chloroaniline as the fraction of 125°-126° C./10 mmHg

Outcomes

Product
Name
Type
Smiles
C(C)NC1=C(C(=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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